Nornorcapsaicin - 61229-09-2

Nornorcapsaicin

Catalog Number: EVT-3198257
CAS Number: 61229-09-2
Molecular Formula: C16H23NO3
Molecular Weight: 277.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dinorcapsaicin belongs to the class of organic compounds known as methoxyphenols. Methoxyphenols are compounds containing a methoxy group attached to the benzene ring of a phenol moiety. Dinorcapsaicin is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, dinorcapsaicin is primarily located in the membrane (predicted from logP). Outside of the human body, dinorcapsaicin can be found in a number of food items such as orange bell pepper, red bell pepper, green bell pepper, and herbs and spices. This makes dinorcapsaicin a potential biomarker for the consumption of these food products.
Classification

Nornorcapsaicin falls under the classification of:

  • Chemical Class: Capsaicinoids
  • Chemical Family: Alkaloids
  • Systematic Name: N-(4-hydroxy-3-methoxybenzyl) nonanamide
  • CAS Number: 61229-09-2

This compound is synthesized both naturally in plants and through chemical methods in laboratories, making it significant in both natural product chemistry and synthetic organic chemistry.

Synthesis Analysis

Synthetic Methods

Nornorcapsaicin can be synthesized through several organic synthesis methods. A common approach involves:

  1. Condensation Reaction:
    • Reactants: Vanillylamine and an acyl chloride or anhydride.
    • Conditions: The reaction is typically conducted under basic conditions using a solvent like dichloromethane. Triethylamine is often used as a base to facilitate the reaction.
    • Temperature: The reaction is carried out at low temperatures to minimize side reactions and maximize yield.
  2. Industrial Production:
    • In industrial settings, nornorcapsaicin may be extracted from Capsicum species, followed by purification techniques such as high-performance liquid chromatography (HPLC) to isolate the compound from other capsaicinoids .

Technical Parameters

  • Yield Optimization: The synthesis parameters, including temperature, concentration of reactants, and reaction time, are critical for optimizing yield and purity.
  • Purification Techniques: HPLC is commonly employed for purification due to its efficiency in separating compounds based on their chemical properties.
Molecular Structure Analysis

Nornorcapsaicin features a complex molecular structure characterized by:

  • Molecular Formula: C16H23NO3C_{16}H_{23}NO_3
  • Molecular Weight: Approximately 275.36 g/mol
  • Structural Features:
    • It contains a vanillyl group (4-hydroxy-3-methoxybenzyl) linked to a nonanamide chain.
    • The presence of hydroxyl (-OH) and methoxy (-OCH₃) groups contributes to its solubility and reactivity.

The three-dimensional structure can be visualized using molecular modeling software, which aids in understanding its interactions with biological targets.

Chemical Reactions Analysis

Nornorcapsaicin participates in various chemical reactions:

  1. Oxidation Reactions:
    • Can be oxidized to form quinones or other oxidized derivatives using agents like potassium permanganate or chromium trioxide.
  2. Reduction Reactions:
    • Reduction can convert nornorcapsaicin into alcohols or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
  3. Substitution Reactions:
    • It can undergo nucleophilic substitution where functional groups are replaced by nucleophiles such as amines or thiols .

Reaction Conditions

  • Reaction conditions vary based on the specific type of reaction but generally require controlled environments to prevent unwanted side reactions.
Mechanism of Action

The mechanism of action for nornorcapsaicin primarily involves its interaction with sensory neurons:

  • TRPV1 Activation: Nornorcapsaicin activates the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain perception and thermoregulation.
  • Calcium Ion Influx: Upon activation, TRPV1 allows calcium ions to flow into the cell, leading to depolarization and transmission of pain signals .

This mechanism underlies its potential therapeutic applications in pain management and inflammation reduction.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless to pale yellow liquid.
  • Solubility: Soluble in organic solvents such as ethanol, methanol, and chloroform; poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under normal conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with oxidizing agents and can undergo hydrolysis under acidic or basic conditions .

Analytical Techniques

Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are employed to confirm purity and structural integrity .

Applications

Nornorcapsaicin has diverse applications across various fields:

  1. Pharmaceutical Research:
    • Investigated for analgesic properties similar to capsaicin, potentially useful in pain relief formulations.
  2. Food Industry:
    • Used as a flavoring agent due to its pungency; enhances sensory experiences in culinary applications.
  3. Biological Studies:
    • Serves as a model compound for studying capsaicinoid behavior, cellular mechanisms, and metabolic pathways .
  4. Cosmetic Industry:
    • Explored for inclusion in topical formulations aimed at pain relief or skin warming effects due to its ability to stimulate blood flow.
Introduction to Capsaicinoids as a Chemical Class

Taxonomic Distribution in Capsicum Species

Capsaicinoid production is ubiquitous across pungent varieties of domesticated Capsicum species but exhibits significant quantitative and qualitative interspecific variation. The five primary domesticated species are:

  • Capsicum annuum: The most widely cultivated species globally, encompassing bell peppers (non-pungent) and pungent types (e.g., Jalapeño, Cayenne). It typically shows moderate to high total capsaicinoid content, dominated by capsaicin and dihydrocapsaicin.
  • Capsicum chinense: Known for intense pungency (e.g., Habanero, Scotch Bonnet). It often contains the highest total capsaicinoid levels and a more complex congener profile, including significant proportions of homodihydrocapsaicin. Nornorcapsaicin is frequently detectable, albeit in lower concentrations [4] [6] [8].
  • Capsicum frutescens: Includes cultivars like Tabasco. Shares similarities with C. chinense in pungency and congener diversity but generally has lower total capsaicinoids.
  • Capsicum baccatum: South American species (e.g., Aji Amarillo) with distinct flavor profiles. Capsaicinoid content is generally lower than C. chinense but shows unique chemotypes.
  • Capsicum pubescens: Andean species (e.g., Rocoto) with thick-walled, hairy fruits. Its capsaicinoid profile is less studied but known for pungency.

Genetic diversity studies, including genome-wide association studies (GWAS) and population genomics, reveal that capsaicinoid biosynthesis genes are under strong selection pressure during domestication, particularly in species prized for high pungency. Regions of high genetic differentiation (F~ST~ > 0.15) on chromosomes 1, 2, 4, 6, 7, and 8 correlate with capsaicinoid content variation between wild and domesticated accessions and among domesticated species [2] [6]. For instance, C. chinense and certain C. annuum hot cultivars exhibit selective sweeps in loci encoding key enzymes like Pun1 (AT3) and acyltransferases.

Table 1: Capsaicinoid Distribution Across Major Domesticated Capsicum Species

SpeciesTotal Capsaicinoid Range (mg/g DW)Dominant CongenersMinor Congeners (e.g., Nornorcapsaicin)Genetic Features
C. annuum0.1 - 8.0Capsaicin, DihydrocapsaicinLow levels (~0.1-1% of total)Moderate diversity; selective sweeps on Chr 6, 7, 11
C. chinense5.0 - 25.0Capsaicin, Dihydrocapsaicin, HomodihydrocapsaicinModerate levels (~0.5-2% of total)High diversity; introgression from C. baccatum; key loci on Chr 2
C. frutescens1.0 - 10.0Capsaicin, DihydrocapsaicinLow levels (~0.1-0.8% of total)Close genetic affinity to C. chinense; Annuum clade
C. baccatum0.5 - 5.0Capsaicin, DihydrocapsaicinTrace levelsBaccatum clade; distinct sweeps for fruit traits
C. pubescens2.0 - 12.0Capsaicin, DihydrocapsaicinVariablePubescens clade; limited genomic data

Structural Classification and Congener Diversity

Capsaicinoids are classified based on modifications to their acyl chain:

  • Chain Length: Determined by the precursor branched-chain amino acid (BCAA). Valine derivatives yield 7-carbon (C7) chains (e.g., nornorcapsaicin), leucine derivatives yield 8-carbon (C8) chains (e.g., norcapsaicin), and isoleucine derivatives yield 9- or 10-carbon (C9/C10) chains (e.g., capsaicin, dihydrocapsaicin, homocapsaicin).
  • Saturation: Presence (e.g., capsaicin) or absence (e.g., dihydrocapsaicin) of a double bond in the acyl chain.
  • Branching Position: Methyl group position on the acyl chain (e.g., anteiso vs. iso configurations).

The core biosynthetic pathway involves:

  • Phenylpropanoid Pathway: Generates vanillylamine from phenylalanine.
  • Branched-Chain Fatty Acid Pathway: Generates acyl-CoA thioesters from valine, leucine, or isoleucine.
  • Condensation: Catalyzed by the enzyme Capsaicin Synthase (CS, or AT3/Pun1), forming the amide bond between vanillylamine and the acyl-CoA [4] [5].

Nornorcapsaicin (C₁₆H₂₃NO₃, Molecular Weight: 277.36 g/mol) is the C7-vanillylamide congener. Its acyl chain is derived from valine and is characterized by:

  • A 6-methylhept-4-enoic acid chain (7 carbons total)
  • A trans double bond between carbons 4 and 5 (denoted (4E) or trans)
  • Methyl branching at carbon 6 (positioned beta to the amide carbonyl)

Table 2: Structural Features of Major Capsaicinoid Congeners

CongenerTrivial NameAcyl Chain PrecursorChain LengthStructureMolecular FormulaMolecular Weight (g/mol)Relative Abundance
Nornorcapsaicin(4E)-C7-VanillylamideValineC7(E)-6-Methylhept-4-enoic acidC₁₆H₂₃NO₃277.36Minor (<2%)
Norcapsaicin(4E)-C8-VanillylamideLeucineC8(E)-7-Methyloct-4-enoic acidC₁₇H₂₅NO₃291.39Minor (~1-5%)
Capsaicin(8E)-C9-VanillylamideIsoleucine (8-methyl)C9(E)-8-Methylnon-6-enoic acidC₁₈H₂₇NO₃305.41Major (~40-70%)
DihydrocapsaicinC9-VanillylamideIsoleucine (8-methyl)C98-Methylnonanoic acidC₁₈H₂₉NO₃307.43Major (~20-50%)
Homocapsaicin(9E)-C10-VanillylamideLeucine (9-methyl)C10(E)-9-Methyldec-7-enoic acidC₁₉H₂₉NO₃319.44Minor (~1-10%)
HomodihydrocapsaicinC10-VanillylamideLeucine (9-methyl)C109-Methyldecanoic acidC₁₉H₃₁NO₃321.46Minor (~1-20%)

Nornorcapsaicin: Positional Isomerism and Homolog Variation

Nornorcapsaicin (CAS: 61229-09-2; IUPAC: (E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-6-methylhept-4-enamide; SMILES: CC(C)/C=C/CCC(=O)NCC1=CC(=C(C=C1)O)OC) exemplifies two key structural variations within capsaicinoids: homolog variation and positional isomerism.

  • Homolog Variation: As the C7 homolog, nornorcapsaicin possesses a shorter acyl chain than the predominant C9 (capsaicin/dihydrocapsaicin) and C10 (homocapsaicin/homodihydrocapsaicin) congeners. This reduction in chain length directly impacts its physiochemical properties:
  • Lipophilicity: Reduced LogP (predicted ~2.7 [7] [9]) compared to capsaicin (LogP ~3.3) and dihydrocapsaicin (LogP ~3.8), suggesting slightly higher aqueous solubility.
  • Bioactivity: While detailed receptor binding studies (e.g., TRPV1 activation) specifically for nornorcapsaicin are less common than for major capsaicinoids, the shorter chain length is generally associated with reduced pungency potency relative to capsaicin and dihydrocapsaicin. The optimal acyl chain length for TRPV1 activation is C9-C10.
  • Metabolic Fate: Shorter chains may alter susceptibility to enzymatic hydrolysis (amidases) or oxidation (e.g., cytochrome P450 enzymes). ADMET predictions indicate nornorcapsaicin has high human intestinal absorption (99.55% probability), acts as a P-glycoprotein inhibitor (94.59% probability), and is metabolized by CYP2C9 and CYP3A4 [7].
  • Positional Isomerism: Nornorcapsaicin is defined by the position of the methyl branch (at carbon 6 of the acyl chain, counting the carbonyl carbon as C1). This "iso" configuration (branch on the penultimate carbon) is distinct from potential "anteiso" isomers (branch on the antepenultimate carbon), though anteiso-C7 capsaicinoids are rare or unreported in natural Capsicum extracts. The trans double bond between C4 and C5 is conserved with capsaicin and norcapsaicin.

Nornorcapsaicin occurs as a minor component in the capsaicinoid profile of most pungent peppers, typically constituting <0.1% to 2% of the total capsaicinoids depending on genotype and environment [4] [10]. Its relative abundance can be influenced by:

  • Genetic factors: Allelic variation in the BCAA metabolic enzymes and acyltransferases. GWAS studies identify SNPs in genes like Ankyrin-like protein, ABC transporter G family, and pentatricopeptide repeat protein associated with capsaicinoid profiles [2].
  • Substrate availability: Relative abundance of valine vs. leucine/isoleucine in placental tissue during fruit development.
  • Enzyme specificity: The catalytic efficiency of Capsaicin Synthase (CS) for valine-derived C7-CoA thioesters versus longer-chain acyl-CoAs.

Table 3: Comparative Properties of Capsaicin and Its C7-C10 Homologs

PropertyNornorcapsaicin (C7)Norcapsaicin (C8)Capsaicin (C9)Homocapsaicin (C10)
Molecular FormulaC₁₆H₂₃NO₃C₁₇H₂₅NO₃C₁₈H₂₇NO₃C₁₉H₂₉NO₃
Molecular Weight (g/mol)277.36291.39305.41319.44
Chain Structure(E)-6-Methylhept-4-enoyl(E)-7-Methyloct-4-enoyl(E)-8-Methylnon-6-enoyl(E)-9-Methyldec-7-enoyl
Predicted LogP~2.7~3.0~3.3~3.6
Predicted Boiling Point (°C)479.1 ± 45.0---
Relative Pungency (vs. Capsaicin)Lower (~10-50x less potent)Lower (~5-20x less potent)1.0 (Reference)Similar or Slightly Lower
Typical % of Total Capsaicinoids<0.1 - 2%1 - 5%40 - 70%1 - 10%

Properties

CAS Number

61229-09-2

Product Name

Nornorcapsaicin

IUPAC Name

(E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-6-methylhept-4-enamide

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

InChI

InChI=1S/C16H23NO3/c1-12(2)6-4-5-7-16(19)17-11-13-8-9-14(18)15(10-13)20-3/h4,6,8-10,12,18H,5,7,11H2,1-3H3,(H,17,19)/b6-4+

InChI Key

UTTHCQMKBGTYNK-GQCTYLIASA-N

SMILES

CC(C)C=CCCC(=O)NCC1=CC(=C(C=C1)O)OC

Canonical SMILES

CC(C)C=CCCC(=O)NCC1=CC(=C(C=C1)O)OC

Isomeric SMILES

CC(C)/C=C/CCC(=O)NCC1=CC(=C(C=C1)O)OC

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